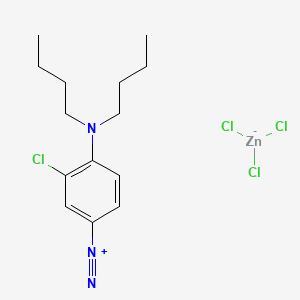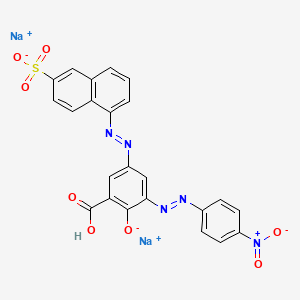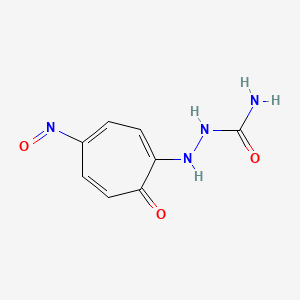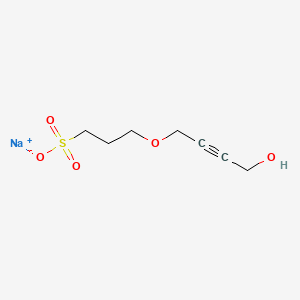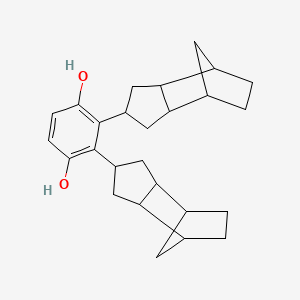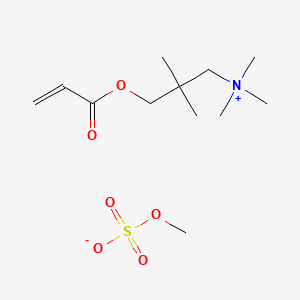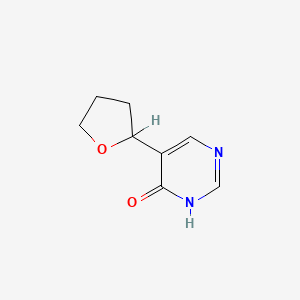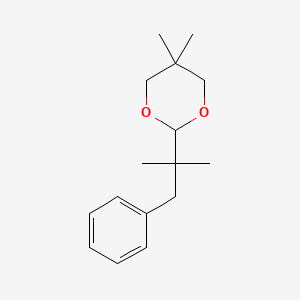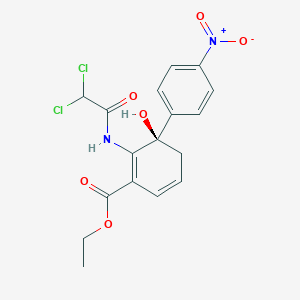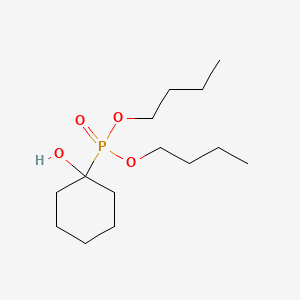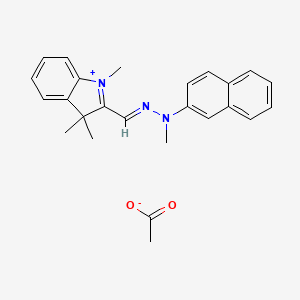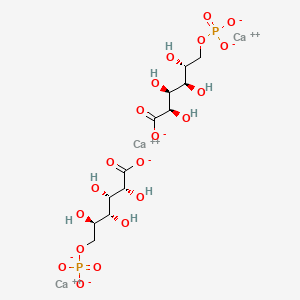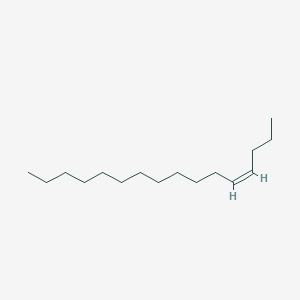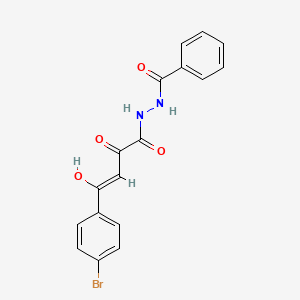
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole: is a heterocyclic compound that features a tetrazole ring substituted with a benzylidene group and a diphenylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of benzaldehyde derivatives with tetrazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with 1-(diphenylphosphoryl)-4,5-dihydro-1H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives with additional oxygen-containing functional groups, while reduction can produce benzyl-substituted tetrazoles.
Applications De Recherche Scientifique
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the diphenylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzylidene-1-methyl-2-thiohydantoin: This compound shares the benzylidene group but has a different heterocyclic core.
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione: Another benzylidene-substituted compound with a pyrimidine core.
Uniqueness
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is unique due to the presence of the diphenylphosphoryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Propriétés
Numéro CAS |
21434-07-1 |
|---|---|
Formule moléculaire |
C20H17N4OP |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-1-diphenylphosphoryl-2H-tetrazole |
InChI |
InChI=1S/C20H17N4OP/c25-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20(21-22-23-24)16-17-10-4-1-5-11-17/h1-16H,(H,21,23)/b20-16+ |
Clé InChI |
UIPSWFDAZQJJBJ-CAPFRKAQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=C2N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


